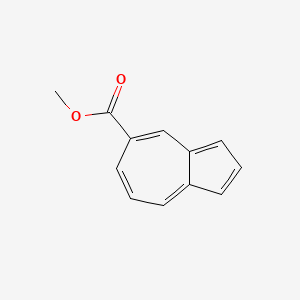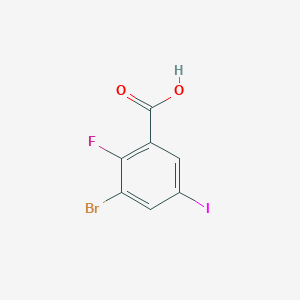
(3Z)-3-(oxolan-2-ylidene)oxolan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3Z)-3-(oxolan-2-ylidene)oxolan-2-one is an organic compound characterized by its unique structure, which includes a five-membered ring with an oxolan-2-one moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3-(oxolan-2-ylidene)oxolan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a 2-oxolanyl derivative with a suitable electrophile to form the desired oxolan-2-one ring. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the correct formation of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures.
Analyse Chemischer Reaktionen
Types of Reactions
(3Z)-3-(oxolan-2-ylidene)oxolan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxolan derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles are used under specific conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
(3Z)-3-(oxolan-2-ylidene)oxolan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism by which (3Z)-3-(oxolan-2-ylidene)oxolan-2-one exerts its effects involves interactions with specific molecular targets. These targets can include enzymes, receptors, and other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3Z,4E)-5-(1,2-dihydroxyethyl)-3,4-bis[2-(3-fluorophenyl)hydrazin-1-ylidene]oxolan-2-one
- (3Z,4E,5S)-4-[2-(4-bromophenyl)hydrazin-1-ylidene]-5-[(1R)-1,2-dihydroxyethyl]-3-(2-phenylhydrazin-1-ylidene)oxolan-2-one
Uniqueness
(3Z)-3-(oxolan-2-ylidene)oxolan-2-one is unique due to its specific structural features and reactivity. Compared to similar compounds, it may exhibit different chemical behaviors and applications, making it a valuable compound for various research and industrial purposes.
Eigenschaften
CAS-Nummer |
55164-40-4 |
|---|---|
Molekularformel |
C8H10O3 |
Molekulargewicht |
154.16 g/mol |
IUPAC-Name |
(3Z)-3-(oxolan-2-ylidene)oxolan-2-one |
InChI |
InChI=1S/C8H10O3/c9-8-6(3-5-11-8)7-2-1-4-10-7/h1-5H2/b7-6- |
InChI-Schlüssel |
MWJVQZAHRZBCMH-SREVYHEPSA-N |
Isomerische SMILES |
C1C/C(=C/2\CCOC2=O)/OC1 |
Kanonische SMILES |
C1CC(=C2CCOC2=O)OC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl 7-hydroxyimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13975484.png)
![[4-(Methoxymethoxymethyl)phenyl]boronic acid](/img/structure/B13975490.png)

![2-(Benzyloxy)-5-(6-methylpyridin-2-yl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B13975498.png)

![Benzoxazolium, 2-[4-(acetylphenylamino)-1,3-butadienyl]-3-ethyl-5-sulfo-, inner salt](/img/structure/B13975504.png)






